Methyl 2-{5-[(naphthalen-1-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}propanoate
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Overview
Description
Methyl 2-{5-[(naphthalen-1-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}propanoate is a complex organic compound featuring a thiazolidine ring, a naphthalene moiety, and a propanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{5-[(naphthalen-1-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}propanoate typically involves the condensation of naphthalen-1-ylmethylidene with a thiazolidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{5-[(naphthalen-1-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: The naphthalene moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the naphthalene ring.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for drug development.
Industry: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-{5-[(naphthalen-1-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}propanoate involves its interaction with molecular targets such as enzymes or receptors. The thiazolidine ring and naphthalene moiety may play key roles in binding to these targets, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolidine derivatives and naphthalene-containing molecules. Examples include:
- Thiazolidine-2,4-dione derivatives
- Naphthalene-1-ylmethylidene derivatives
Uniqueness
What sets methyl 2-{5-[(naphthalen-1-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}propanoate apart is its unique combination of a thiazolidine ring, naphthalene moiety, and propanoate ester group. This combination of structural features may confer unique chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
6141-92-0 |
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Molecular Formula |
C18H15NO3S2 |
Molecular Weight |
357.5 g/mol |
IUPAC Name |
methyl 2-[5-(naphthalen-1-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |
InChI |
InChI=1S/C18H15NO3S2/c1-11(17(21)22-2)19-16(20)15(24-18(19)23)10-13-8-5-7-12-6-3-4-9-14(12)13/h3-11H,1-2H3 |
InChI Key |
VOYIMMIPBKOQIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)N1C(=O)C(=CC2=CC=CC3=CC=CC=C32)SC1=S |
Origin of Product |
United States |
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